6-Methyl-5-nitropicolinic acid

Descripción general

Descripción

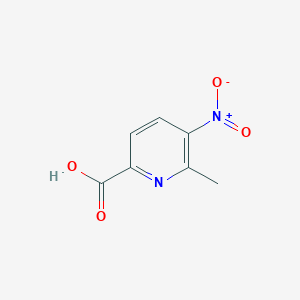

6-Methyl-5-nitropicolinic acid is an organic compound with the molecular formula C7H6N2O4 It is a derivative of picolinic acid, characterized by the presence of a methyl group at the sixth position and a nitro group at the fifth position on the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-5-nitropicolinic acid typically involves the nitration of 6-methylpicolinic acid. The process can be carried out using concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is usually performed under controlled temperature conditions to ensure the selective nitration at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or base-catalyzed decarboxylation. The nitro group at position 5 significantly accelerates this process by stabilizing the transition state through electron withdrawal .

Key Data:

| Reaction Conditions | Rate Constant (s⁻¹) | Product | Source |

|---|---|---|---|

| Aqueous NaOH (150°C) | 4.2 × 10⁻⁵ | 5-Nitro-6-methylpyridine | |

| Phenetole solvent (150°C) | 1.7 × 10⁻⁴ | 5-Nitro-6-methylpyridine |

The reaction proceeds via a zwitterionic transition state, where partial negative charge develops on the carboxylate carbon. The 6-methyl group slightly retards decarboxylation compared to unsubstituted 5-nitropicolinic acid due to steric effects .

Esterification and Amidation

The carboxylic acid group can be converted to esters or amides under standard conditions:

Esterification:

Reaction with methanol in the presence of H₂SO₄ yields methyl 6-methyl-5-nitropicolinate :

Conditions:

Amidation:

Treatment with ammonia produces 6-methyl-5-nitropicolinamide :

Conditions:

Halogenation and Substitution Reactions

The nitro group directs electrophilic substitution to the meta position (C-3). Bromination via diazotization proceeds as follows :

Bromination:

-

Diazotization:

-

Sandmeyer Reaction:

Conditions:

Reduction of Nitro Group

Catalytic hydrogenation reduces the nitro group to an amine, forming 5-amino-6-methylpicolinic acid :

Conditions:

Complexation and Biological Interactions

The carboxylate and nitro groups enable coordination with metal ions. For example, Cu(II) complexes form octahedral geometries with the following ligand parameters :

| Metal Ion | Coordination Mode | Stability Constant (log K) | Source |

|---|---|---|---|

| Cu²⁺ | Bidentate (N,O) | 8.2 ± 0.3 |

In biological systems, derivatives of 6-methyl-5-nitropicolinic acid inhibit α-synuclein aggregation, showing potential in Parkinson’s disease research .

Crystallographic Insights

X-ray diffraction reveals a planar pyridine ring with bond lengths critical to reactivity :

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| C(2)-C(7) (carboxyl) | 1.515 | O(1)-C(7)-O(2): 122.1 |

| N(1)-O(3) (nitro) | 1.221 | O(3)-N(1)-O(4): 123.7 |

The nitro group’s resonance interaction with the ring increases electrophilicity at C-3, facilitating substitution .

Aplicaciones Científicas De Investigación

6-Methyl-5-nitropicolinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound and its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

Mecanismo De Acción

The biological activity of 6-Methyl-5-nitropicolinic acid is primarily attributed to its ability to interact with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit certain enzymes involved in cellular processes, thereby exerting its therapeutic effects.

Comparación Con Compuestos Similares

5-Nitropicolinic acid: Similar structure but lacks the methyl group at the sixth position.

6-Methylpicolinic acid: Similar structure but lacks the nitro group at the fifth position.

2,6-Pyridinedicarboxylic acid: Contains two carboxyl groups instead of a nitro and a methyl group.

Uniqueness: 6-Methyl-5-nitropicolinic acid is unique due to the presence of both a nitro group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Actividad Biológica

Overview

6-Methyl-5-nitropicolinic acid (6M5NPA) is an organic compound with the molecular formula C₇H₆N₂O₄, characterized by a methyl group at the sixth position and a nitro group at the fifth position on a pyridine ring. This unique structural configuration contributes to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes diverse research findings on the biological activity of 6M5NPA, highlighting its mechanisms of action, case studies, and comparative analysis with similar compounds.

The biological activity of 6M5NPA is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components, leading to cytotoxic effects.

- Enzyme Inhibition : 6M5NPA has been shown to inhibit certain enzymes involved in cellular processes, which contributes to its therapeutic effects against various diseases.

- Antimicrobial Properties : Preliminary studies suggest that 6M5NPA exhibits significant antimicrobial activity against a range of pathogens, making it a candidate for further exploration in infectious disease treatment.

Antimicrobial Activity

Research indicates that 6M5NPA displays promising antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Anticancer Potential

In vitro studies have revealed that 6M5NPA exhibits cytotoxic effects on several cancer cell lines. For instance:

- Case Study: Breast Cancer Cells : In a study examining the effects on MCF-7 breast cancer cells, 6M5NPA induced apoptosis through the activation of caspase pathways and increased levels of reactive oxygen species (ROS), leading to cell death .

- Case Study: Colon Cancer Cells : Another investigation showed that treatment with 6M5NPA resulted in significant growth inhibition of HT-29 colon cancer cells, attributed to cell cycle arrest and apoptosis induction.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 6M5NPA, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| 5-Nitropicolinic Acid | C₆H₄N₂O₄ | Lacks methyl group; primarily studied for antibacterial properties. | Moderate antibacterial activity. |

| 6-Methylpicolinic Acid | C₇H₇N₂O₄ | Contains a methyl group; lacks nitro group. | Limited biological activity reported. |

| 2,6-Pyridinedicarboxylic Acid | C₆H₆N₂O₄ | Contains two carboxyl groups instead of nitro and methyl groups. | Lesser explored in biological contexts. |

The presence of both a nitro and a methyl group in 6M5NPA enhances its reactivity and biological activity compared to its analogs.

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of 6M5NPA. These investigations have highlighted:

Propiedades

IUPAC Name |

6-methyl-5-nitropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c1-4-6(9(12)13)3-2-5(8-4)7(10)11/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRMGVGPJDXMLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=N1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428680 | |

| Record name | 6-Methyl-5-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24194-98-7 | |

| Record name | 6-Methyl-5-nitropicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-3-nitropyridine-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.